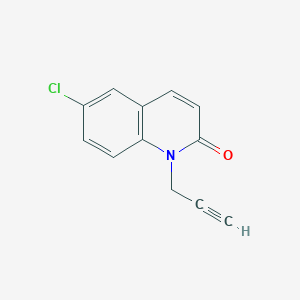
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the reaction of 6-chloroquinolin-2(1H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The propargyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted quinolin-2(1H)-ones.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing neuroprotective and anti-inflammatory agents.
Biological Studies: Investigated for its effects on cellular pathways and molecular targets.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit pathways related to endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinolin-2(1H)-one: Lacks the propargyl group, making it less versatile in cyclization reactions.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
6-Chloro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the chloro and propargyl groups, which allow it to participate in a wider range of chemical reactions and enhance its potential biological activities.
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
6-chloro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8ClNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2 |
InChI Key |
CWJCAUZUQGIDCS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=C(C=CC1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


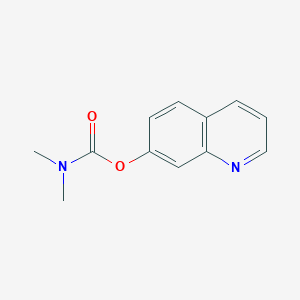

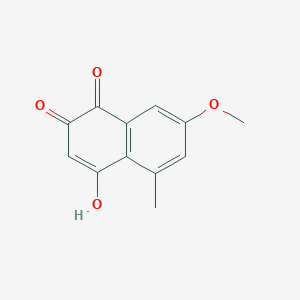




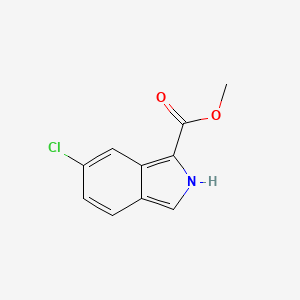




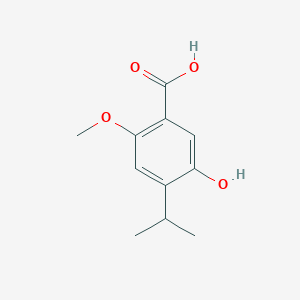
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)
